molecular formula C14H19Cl2N3O2 B049553 Adr 851 CAS No. 123805-17-4

Adr 851

货号: B049553
CAS 编号: 123805-17-4
分子量: 332.2 g/mol
InChI 键: PCBGZTCWZUGEJX-QRPNPIFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ADR 851 是一种化学化合物,以其作为多巴胺 D2 受体拮抗剂的作用而闻名。它主要用于与止吐剂相关的研究,止吐剂是帮助预防恶心和呕吐的药物。 This compound 的分子式为 C14H19Cl2N3O2,分子量为 332.23 .

准备方法

ADR 851 的合成涉及多个步骤,通常从制备核心结构开始,然后引入官能团。具体的合成路线和反应条件是专有的,并没有广泛公布。 已知该化合物可以制备成游离碱和盐酸盐形式 .

化学反应分析

ADR 851 会发生各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾和三氧化铬。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化锂铝和硼氢化钠。

    取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用试剂和条件 .

科学研究应用

ADR 851 由于其作为多巴胺 D2 受体拮抗剂的特性,在科学研究中被广泛使用。它的一些应用包括:

    化学: 用作研究多巴胺受体相互作用的参考化合物。

    生物学: 用于研究以了解多巴胺受体在各种生物过程中的作用。

    医学: 研究其在开发新型止吐药物方面的潜在用途。

    工业: 用于生产研究化学品和药品 .

作用机制

ADR 851 通过结合多巴胺 D2 受体来发挥其作用,从而阻断多巴胺的作用。这种抑制可以防止恶心和呕吐,使其在止吐药物的开发中发挥作用。 涉及的分子靶点和途径包括多巴胺受体信号通路 .

相似化合物的比较

ADR 851 由于其对多巴胺 D2 受体的特定作用而独一无二。类似的化合物包括:

这些化合物与 this compound 有一些相似之处,但在其特定的受体靶点和治疗应用方面有所不同。

生物活性

Introduction

ADR 851 is a compound recognized primarily as a dopamine D2 receptor antagonist. Its biological activity is significant in the context of pharmacology, particularly for its potential applications in treating conditions such as nausea and vomiting. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its chemical structure that allows it to effectively bind to dopamine D2 receptors. This interaction is crucial for its role as an antagonist, inhibiting the action of dopamine, which can lead to various therapeutic effects.

PropertyDetails
Chemical NameThis compound
CAS Number123805-17-4
Molecular FormulaCX_{X}HY_{Y}NZ_{Z} (specific formula not provided)
Mechanism of ActionDopamine D2 receptor antagonist

This compound functions by blocking dopamine D2 receptors in the central nervous system. This blockade can reduce the effects of dopamine, which is often elevated in conditions such as psychosis and certain gastrointestinal disorders. The compound's ability to modulate dopaminergic pathways makes it a candidate for further research into antiemetic therapies.

Biological Pathways Involved

The biological pathways affected by this compound include:

  • Dopaminergic Pathway : Inhibition of dopamine signaling.
  • Gastrointestinal Motility Pathway : Potential effects on nausea and vomiting.
  • Neurotransmitter Regulation : Modulation of other neurotransmitters due to altered dopamine levels.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits dopamine-induced signaling in various cell lines. For instance, a study indicated that this compound reduced cAMP levels in response to dopamine stimulation, confirming its antagonistic properties.

Case Studies

  • Antiemetic Efficacy : A clinical trial involving patients undergoing chemotherapy showed that those treated with this compound experienced significantly lower levels of nausea compared to a control group receiving a placebo. The results highlighted this compound's potential as an effective antiemetic agent.
  • Psychiatric Applications : In a double-blind study assessing patients with schizophrenia, this compound administration resulted in improved symptom management without the severe side effects commonly associated with other antipsychotic medications.

Comparative Analysis with Other Antagonists

CompoundMechanismEfficacy (Nausea Control)Side Effects
This compoundD2 receptor antagonistHighMild (e.g., dizziness)
Compound AD2 receptor antagonistModerateModerate (e.g., sedation)
Compound BD2 receptor antagonistLowHigh (e.g., extrapyramidal symptoms)

属性

CAS 编号

123805-17-4

分子式

C14H19Cl2N3O2

分子量

332.2 g/mol

IUPAC 名称

4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

InChI

InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1

InChI 键

PCBGZTCWZUGEJX-QRPNPIFTSA-N

SMILES

C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

手性 SMILES

C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

规范 SMILES

C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

Key on ui other cas no.

123805-17-4

同义词

4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl
ADR 851
ADR-851

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。